tert-butyl (S)-2-((3-(4-hydroxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl (S)-2-((3-(4-hydroxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboxylate is a complex organic compound featuring a tert-butyl group, a hydroxyphenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (S)-2-((3-(4-hydroxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the oxadiazole ring, followed by the introduction of the hydroxyphenyl group and the pyrrolidine moiety. The final step involves the addition of the tert-butyl group under controlled conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (S)-2-((3-(4-hydroxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the oxadiazole ring can produce amines.
Scientific Research Applications
Tert-butyl (S)-2-((3-(4-hydroxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the development of new materials with desirable properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of tert-butyl (S)-2-((3-(4-hydroxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the oxadiazole ring can engage in electron-donating or electron-withdrawing interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (S)-2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboxylate: Similar structure but with a methoxy group instead of a hydroxy group.
Tert-butyl (S)-2-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboxylate: Similar structure but with a chloro group instead of a hydroxy group.
Uniqueness
The presence of the hydroxyphenyl group in tert-butyl (S)-2-((3-(4-hydroxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboxylate imparts unique properties, such as the ability to form hydrogen bonds and participate in specific biological interactions. This makes it distinct from similar compounds with different substituents.
Properties
Molecular Formula |
C18H23N3O4 |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
tert-butyl (2S)-2-[[3-(4-hydroxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H23N3O4/c1-18(2,3)24-17(23)21-10-4-5-13(21)11-15-19-16(20-25-15)12-6-8-14(22)9-7-12/h6-9,13,22H,4-5,10-11H2,1-3H3/t13-/m0/s1 |
InChI Key |
ZVIRABBCJUKWNV-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1CC2=NC(=NO2)C3=CC=C(C=C3)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CC2=NC(=NO2)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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